4-Chloro-7-methoxy-2,3-dimethylquinoline
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Overview
Description
4-Chloro-7-methoxy-2,3-dimethylquinoline is a chemical compound with the molecular formula C12H12ClNO. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-methoxy-2,3-dimethylquinoline typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the chlorination of 7-methoxy-2,3-dimethylquinoline using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-methoxy-2,3-dimethylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like acetonitrile.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions often conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Substituted quinoline derivatives
Scientific Research Applications
4-Chloro-7-methoxy-2,3-dimethylquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-7-methoxy-2,3-dimethylquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often includes binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-7-methoxy-2-methylquinoline
- 2-Chloro-6,7-dimethoxy-4-methylquinoline
Uniqueness
4-Chloro-7-methoxy-2,3-dimethylquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties or binding affinities, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C12H12ClNO |
---|---|
Molecular Weight |
221.68 g/mol |
IUPAC Name |
4-chloro-7-methoxy-2,3-dimethylquinoline |
InChI |
InChI=1S/C12H12ClNO/c1-7-8(2)14-11-6-9(15-3)4-5-10(11)12(7)13/h4-6H,1-3H3 |
InChI Key |
LGPSGLNBCYBQGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=C1Cl)OC)C |
Origin of Product |
United States |
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